2-Amino-3-(2-bromothiophen-3-yl)propanoic acid;hydrochloride
CAS No.: 2260932-20-3
VCID: VC7376484
Molecular Formula: C7H9BrClNO2S
Molecular Weight: 286.57
* For research use only. Not for human or veterinary use.

Description |
2-Amino-3-(2-bromothiophen-3-yl)propanoic acid;hydrochloride is a complex organic compound that belongs to the class of amino acid derivatives. It features a bromothiophene moiety, which significantly influences its chemical and biological properties. This compound is classified as a heterocyclic compound due to the presence of sulfur in the thiophene ring, making it a valuable intermediate in pharmaceutical research. Synthesis MethodsThe synthesis of 2-Amino-3-(2-bromothiophen-3-yl)propanoic acid;hydrochloride typically involves multiple steps, starting with the manipulation of thiophene derivatives to introduce the bromine substituent. Techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress and purify the product. Synthesis Steps Overview
Biological Activity and ApplicationsResearch on 2-Amino-3-(2-bromothiophen-3-yl)propanoic acid;hydrochloride suggests potential biological activities, although the exact mechanisms of action are not fully understood. Compounds with similar structures have been studied for their interactions with enzymes and receptors, which could lead to therapeutic effects. Potential Applications
Safety and Hazards2-Amino-3-(2-bromothiophen-3-yl)propanoic acid;hydrochloride poses several hazards, including acute oral toxicity and skin irritation. Proper handling and safety precautions are necessary when working with this compound. |
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CAS No. | 2260932-20-3 |
Product Name | 2-Amino-3-(2-bromothiophen-3-yl)propanoic acid;hydrochloride |
Molecular Formula | C7H9BrClNO2S |
Molecular Weight | 286.57 |
IUPAC Name | 2-amino-3-(2-bromothiophen-3-yl)propanoic acid;hydrochloride |
Standard InChI | InChI=1S/C7H8BrNO2S.ClH/c8-6-4(1-2-12-6)3-5(9)7(10)11;/h1-2,5H,3,9H2,(H,10,11);1H |
Standard InChIKey | XEWGDNXNEMPNKL-UHFFFAOYSA-N |
SMILES | C1=CSC(=C1CC(C(=O)O)N)Br.Cl |
Solubility | not available |
PubChem Compound | 137943367 |
Last Modified | Aug 19 2023 |
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